![molecular formula C22H18N2O5S B2848456 (E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate CAS No. 373615-83-9](/img/structure/B2848456.png)
(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
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Description
(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H18N2O5S and its molecular weight is 422.46. The purity is usually 95%.
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Scientific Research Applications
Diradical Polymerization Applications
Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate initiates the diradical polymerization of acrylonitrile at temperatures above 80°C, demonstrating the potential of related compounds in polymer science. The polymerization process exhibits a slight chain-transfer and retarding effect, highlighting the compound's role in controlling polymerization kinetics and molecular weight distributions (Tong Li et al., 1991).
Cyclization Reactions
N-(2-Acylaryl)benzamides and analogous compounds undergo Camps cyclization to form various heterocyclic compounds with high yields. This showcases the utility of related chemical structures in synthesizing complex heterocyclic frameworks, which are valuable in medicinal chemistry and materials science (S. S. Mochalov et al., 2016).
Antimicrobial and Antioxidant Studies
Compounds such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies highlight the potential therapeutic applications of related chemical entities in treating microbial infections and oxidative stress (K. Raghavendra et al., 2016).
Gewald Reaction Applications
The Gewald reaction, involving components like ethyl cyanoacetate and elemental sulfur, leads to the efficient formation of 2-amino-3-carboxamide derivatives of thiophene. This highlights the compound's relevance in synthetic organic chemistry for constructing thiophene derivatives, which are important in the development of pharmaceuticals and organic materials (M. S. Abaee et al., 2013).
Organocatalysis and Aqueous Reaction Conditions
A four-component process involving ethyl cyanoacetate under organocatalyzed aqueous conditions demonstrates the compound's utility in green chemistry. This approach facilitates the room-temperature formation of thiophene derivatives, emphasizing the environmental benefits of employing water as a reaction medium and reducing reliance on traditional organic solvents (M. S. Abaee & Somaye Cheraghi, 2013).
properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c1-3-28-22(26)19-18(14-6-8-16(27-2)9-7-14)13-30-21(19)24-20(25)15(12-23)11-17-5-4-10-29-17/h4-11,13H,3H2,1-2H3,(H,24,25)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEJMYPHHXHJOY-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C(=CC3=CC=CO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)/C(=C/C3=CC=CO3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate |
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